molecular formula C17H24BNO3 B1422150 N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 1031747-36-0

N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B1422150
M. Wt: 301.2 g/mol
InChI Key: OMUSBQSFTZGDAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a similar compound, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide”, was reported to be obtained by a five-step substitution reaction .


Molecular Structure Analysis

The structure of the similar compound mentioned above was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The single crystal was structurally determined by X-ray diffraction and conformational analysis was performed . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .

Scientific Research Applications

Synthesis and Characterization

  • Compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized and characterized. These compounds, including N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide, are explored for their structural properties using techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures have been further calculated using density functional theory (DFT) (Huang et al., 2021).

Biological Evaluation

  • Some compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been evaluated for biological activities. For example, their antitumor activities have been investigated against various human tumor cell lines. These studies are crucial for understanding the potential medicinal applications of these compounds (Yurttaş et al., 2015).

Applications in Fluorescence Probes

  • Boronate ester fluorescence probes containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group have been synthesized for the detection of hydrogen peroxide (H2O2). These probes demonstrate fluorescence responses towards H2O2, making them potentially useful for sensing applications in analytical chemistry (Lampard et al., 2018).

Potential in Nanoparticle Fabrication

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group has been used in the synthesis of heterodifunctional polyfluorenes, which are crucial for creating nanoparticles with bright and enduring fluorescence brightness. These nanoparticles are valuable in various fields, including materials science and bioimaging (Fischer et al., 2013).

In Silaheterocyclic Compound Formation

  • The interaction of N-(2-hydroxyphenyl)acetamide with certain silanes leads to the formation of silaheterocyclic compounds. These compounds, related to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, have potential applications in organosilicon chemistry and material sciences (Lazareva et al., 2017).

properties

IUPAC Name

N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-7-5-12(6-8-13)11-15(20)19-14-9-10-14/h5-8,14H,9-11H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUSBQSFTZGDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682278
Record name N-Cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

CAS RN

1031747-36-0
Record name N-Cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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